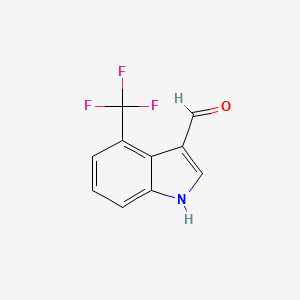

4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is 213.04014830 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSKOERZFUTESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248166 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-12-5 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Modern Drug Discovery

CAS Number: 959236-12-5

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent biological activity and structural versatility have cemented its status as a "privileged scaffold." The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of indole-based compounds. This guide provides a comprehensive technical overview of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block that leverages the unique attributes of the trifluoromethyl group to unlock new avenues in drug design and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery programs. The introduction of the electron-withdrawing trifluoromethyl group at the 4-position of the indole ring significantly influences the molecule's electronic and steric character.

| Property | Value | Source |

| CAS Number | 959236-12-5 | |

| Molecular Formula | C₁₀H₆F₃NO | |

| Molecular Weight | 213.16 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Boiling Point (Predicted) | 333.5±37.0 °C | |

| Density (Predicted) | 1.449±0.06 g/cm³ | |

| pKa (Predicted) | 14.09±0.30 | |

| Storage Temperature | 2-8°C, stored under nitrogen |

The trifluoromethyl group is known to enhance several key drug-like properties, including:

-

Metabolic Stability: The robust carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile of the final drug candidate.

-

Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the indole ring system, potentially leading to stronger and more specific interactions with biological targets.

Synthesis of this compound

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.

General Vilsmeier-Haack Reaction Mechanism

The synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the indole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Caption: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of indole-3-carbaldehydes.

Experimental Protocol for the Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 4-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

While specific spectra for this compound were not found in the search results, the expected spectroscopic data can be inferred from the analysis of similar indole-3-carbaldehyde derivatives.[2]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (around δ 10.0 ppm). The aromatic protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns consistent with the substitution pattern. The N-H proton of the indole will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield position (around δ 185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will resonate in the typical aromatic region.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. A broad N-H stretching band for the indole amine will also be present around 3200-3400 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The aldehyde functionality provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Role as a Key Building Block

The presence of the 4-trifluoromethyl substituent makes this compound particularly attractive for the development of drug candidates targeting various diseases. The trifluoromethyl group can significantly enhance the pharmacological profile of a molecule, contributing to improved efficacy and pharmacokinetics.

Caption: Synthetic utility of this compound in generating diverse bioactive molecules.

Synthesis of Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The aldehyde group of this compound can be utilized in condensation reactions with various nucleophiles to construct heterocyclic ring systems that are often found in the core structures of kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site and improve the overall drug-like properties of the inhibitor.

Development of Antiviral Agents

Indole derivatives have shown promise as antiviral agents. This compound can be a precursor for the synthesis of novel antiviral compounds. For instance, the aldehyde can be converted to other functional groups that can interact with viral enzymes or proteins, thereby inhibiting viral replication. The trifluoromethyl group can contribute to increased metabolic stability, a desirable feature for antiviral drugs that often require long-term administration.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general safety guidelines for similar aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a reactive aldehyde handle and the beneficial properties conferred by the trifluoromethyl group makes it a valuable precursor for the synthesis of a diverse range of potential therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the ongoing quest for novel and effective medicines.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

R Discovery. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Available from: [Link]

- Safety Data Sheet.

-

SPI Supplies Division. Safety Data Sheet Section 1: Identification. Available from: [Link]

Sources

A Senior Application Scientist's Guide to 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent biological activity is well-documented, but in the relentless pursuit of optimized therapeutic agents, the strategic modification of this privileged scaffold is paramount. The introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position of the indole ring, represents a powerful tactic in modern drug design.[1][3] This electron-withdrawing group profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4]

This guide provides an in-depth examination of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key building block that leverages these benefits. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental logic for its synthesis and application. Our focus is to equip researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their own discovery programs.

Core Physicochemical & Structural Data

A molecule's utility begins with its fundamental properties. This compound is typically a light yellow to yellow or white solid, whose characteristics are shaped by the interplay between the indole core, the aldehyde functional group, and the influential trifluoromethyl substituent.[5][6]

| Property | Value | Source |

| CAS Number | 959236-12-5 | [5][6][7] |

| Molecular Formula | C₁₀H₆F₃NO | [8] |

| Molecular Weight | 213.16 g/mol | [8] |

| Appearance | Light yellow to yellow solid / White powder | [5][6] |

| Boiling Point | 333.5 ± 37.0 °C (Predicted) | [5] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.09 ± 0.30 (Predicted) | [5] |

| LogP | 2.66 | [7] |

| Storage | 2-8°C, stored under inert atmosphere (e.g., nitrogen) | [5] |

Insight: The trifluoromethyl group significantly increases the molecule's lipophilicity (as indicated by the LogP value), which can enhance its ability to cross biological membranes—a critical factor for bioavailability.[1][3] Furthermore, the C-F bond's strength makes the CF₃ group highly resistant to metabolic degradation, often improving a drug candidate's pharmacokinetic profile.[3][4]

Spectroscopic Signature for Structural Verification

While specific, verified spectra for this exact compound are not publicly cataloged in the search results, we can predict its characteristic spectroscopic features based on its structure and data from analogous indole-3-carbaldehydes.[9][10][11] This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized or procured material.

-

¹H NMR (Proton NMR): Key expected signals would include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.9-10.1 ppm), a broad singlet for the indole N-H proton (δ > 8.5 ppm, often exchangeable with D₂O), and distinct multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indole ring. The proton at the C2 position typically appears as a singlet or a narrow doublet.

-

¹³C NMR (Carbon NMR): The spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at ~185 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. Other signals would correspond to the carbons of the bicyclic indole ring system.

-

¹⁹F NMR (Fluorine NMR): A single, sharp singlet would be expected, confirming the presence of the CF₃ group.

-

Mass Spectrometry (MS): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (214.05).[9]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction. This electrophilic substitution reaction is a reliable choice for synthesizing this compound from its precursor, 4-(trifluoromethyl)-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on established procedures for similar indole derivatives.[12]

Objective: To synthesize this compound.

Materials:

-

4-(Trifluoromethyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Ice bath

-

Round-bottom flask and standard glassware

-

Magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF. Cool the flask in an ice bath to 0°C.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the chloroiminium salt (the Vilsmeier reagent) is exothermic. Maintain the temperature at 0-5°C during the addition. Stir for an additional 30 minutes at this temperature.

-

Substrate Addition: Dissolve 4-(trifluoromethyl)-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.

-

Quench and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is basic. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis pathway.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the indole ring and the aldehyde.

-

Aldehyde Group: This group is a gateway to numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex structures.

-

Indole N-H: The nitrogen proton is acidic and can be deprotonated to allow for N-alkylation or N-acylation, providing a handle to introduce diverse substituents that can modulate solubility and biological activity.[13]

This dual reactivity makes the compound a valuable intermediate for constructing libraries of novel molecules for high-throughput screening. The trifluoromethylated indole scaffold is a recurring motif in compounds investigated for various therapeutic applications.[1][14]

Key Application Areas:

-

Anticancer Agents: Indole derivatives are known to interact with various targets in cancer cells, including tubulin and protein kinases.[2] The properties conferred by the CF₃ group can enhance potency and selectivity.

-

Enzyme Inhibitors: The scaffold can be elaborated to target specific enzyme active sites. For instance, related indole structures have been investigated as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[15]

-

CNS Disorders: The increased lipophilicity from the CF₃ group can improve a molecule's ability to cross the blood-brain barrier, making this scaffold attractive for developing agents targeting neurological disorders.[4][16]

Reactivity Map

Caption: Key reactive sites and potential transformations.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

GHS Hazard Information: [7]

-

Pictogram: GHS07 (Harmful/Irritant)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: [7]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. The presence of the 4-CF₃ group imparts desirable physicochemical properties—notably enhanced lipophilicity and metabolic stability—that are highly sought after in the development of new therapeutic agents. Its versatile aldehyde and indole functionalities provide multiple avenues for chemical elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in creating the next generation of innovative pharmaceuticals.

References

-

This compound CAS NO.959236-12-5. LookChem. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (PMC). [Link]

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Medium. [Link]

-

Indole-3-Carboxaldehyde | C9H7NO. PubChem. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound | 959236-12-5 [amp.chemicalbook.com]

- 6. This compound, CasNo.959236-12-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3 [smolecule.com]

- 16. chemimpex.com [chemimpex.com]

A Multi-Modal Spectroscopic Guide to the Structure Elucidation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, technical walkthrough for the unambiguous structure elucidation of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block. We will progress logically from the synthetic context, which informs potential isomeric impurities, through a suite of spectroscopic techniques including mass spectrometry (MS), multi-dimensional nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, providing a framework for researchers to confidently verify the structure of this and related compounds.

The Synthetic Context: Vilsmeier-Haack Formylation

A robust structure elucidation strategy begins with an understanding of the compound's synthesis, as this predicts the most probable structure and potential byproducts. The most common and direct route to this target molecule is the Vilsmeier-Haack reaction.[3][4]

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution.[5] The reaction overwhelmingly favors substitution at the C3 position of the pyrrole ring. This is because the carbocation intermediate formed upon attack at C3 is significantly more stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[5][6]

This mechanistic insight establishes a strong hypothesis: the formyl group (-CHO) will be located at the C3 position, and the trifluoromethyl (-CF₃) group will remain at the C4 position of the starting material, 4-(trifluoromethyl)indole.

Experimental Workflow: Synthesis and Purification

The synthesis and subsequent purification workflow is a critical first step to ensure the quality of the sample for analysis.

Caption: Synthetic and purification workflow for the target compound.

Molecular Formula Confirmation: Mass Spectrometry

The first analytical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation

The expected molecular formula is C₁₀H₆F₃NO. The theoretical monoisotopic mass for the protonated molecule [C₁₀H₇F₃NO]⁺ is 214.0474.[7] The HRMS experiment should yield an m/z value that matches this theoretical mass to within 0.001 Da, confirming the elemental composition.

-

Molecular Formula: C₁₀H₆F₃NO

-

Molecular Weight: 213.16 g/mol [8]

-

Theoretical Exact Mass [M]: 213.0401[7]

-

Theoretical m/z [M+H]⁺: 214.0474

Analysis of the fragmentation pattern in standard electron ionization (EI) mass spectrometry can provide further structural clues, often showing a prominent molecular ion peak (M⁺) at m/z 213 and a characteristic loss of the formyl group (M-29) at m/z 184.

Connectivity and Positional Isomerism: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is required for unambiguous assignment.

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable and not rapidly exchanging.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ and CH₂ carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a known fluorine standard for referencing if necessary.[9]

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number and environment of protons.

-

Aldehyde Proton (CHO): A singlet, typically downfield around δ 9.9-10.2 ppm.

-

Indole N-H Proton: A broad singlet, highly dependent on solvent and concentration, often observed between δ 11.0-12.5 ppm in DMSO-d₆.

-

H2 Proton: A singlet or narrow doublet (due to long-range coupling) between δ 8.2-8.5 ppm. Its deshielding is due to the adjacent nitrogen and the electron-withdrawing aldehyde group.

-

Aromatic Protons (H5, H6, H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their coupling pattern (doublets and triplets) will be crucial to confirm the 4-position of the CF₃ group. H5 will likely be a doublet coupled to H6, H6 a triplet (or dd) coupled to H5 and H7, and H7 a doublet coupled to H6.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton.

-

Carbonyl Carbon (CHO): A singlet in the highly deshielded region of δ 185-195 ppm.

-

Trifluoromethyl Carbon (CF₃): A characteristic quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz), appearing around δ 120-125 ppm.[10][11]

-

Indole Carbons: The remaining eight carbons will appear in the aromatic region (δ 110-140 ppm). The carbon directly attached to the CF₃ group (C4) will show a smaller quartet coupling (²JCF).

¹⁹F NMR Data Interpretation

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atoms.[12]

-

CF₃ Group: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is typically observed in the range of δ -60 to -65 ppm relative to CFCl₃.[11][13] The absence of coupling confirms it is a CF₃ group and not a CF₂H or CFH₂ group.

Summary of Expected NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |

| N-H | ~12.0 (br s) | - | C2, C3, C7a |

| C=OH | ~10.0 (s) | ~185 (s) | C3 |

| H 2 | ~8.3 (s) | ~138 (d) | C3, C3a, C7a |

| H 5 | ~7.8 (d) | ~120 (d) | C4, C7, C3a |

| H 6 | ~7.4 (t) | ~125 (d) | C4, C7a |

| H 7 | ~7.6 (d) | ~115 (d) | C5, C3a |

| C3 | - | ~120 (s) | H2, Aldehyde H |

| C F₃ | - | ~124 (q, ¹JCF ≈ 272 Hz) | - |

| C4 | - | ~128 (q, ²JCF ≈ 30 Hz) | H5 |

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol: IR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Data Interpretation

The IR spectrum should display characteristic absorption bands:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

-

C=O Aldehyde Stretch: A strong, sharp band in the range of 1660-1690 cm⁻¹.[14]

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands typically found in the 1100-1350 cm⁻¹ region, often appearing as multiple sharp absorptions.

Integrated Analysis Workflow

No single technique provides the complete picture. The power of this approach lies in integrating the data from all experiments to build an unshakeable structural proof.

Caption: Integrated workflow for spectroscopic structure elucidation.

-

HRMS confirms the elemental composition is C₁₀H₆F₃NO.

-

IR confirms the presence of an indole N-H, an aldehyde C=O, and C-F bonds.

-

¹⁹F NMR confirms the presence of a -CF₃ group.

-

¹H and ¹³C NMR confirm the 10-carbon, 6-hydrogen skeleton, the presence of the aldehyde at C3, and the substitution pattern on the aromatic ring, definitively placing the -CF₃ group at the C4 position.

This multi-modal approach provides the self-validating system required for absolute confidence in the structural assignment, a critical requirement for regulatory submission and further research in drug development.

References

- CUTM Courseware. Lecture_Structure-elucidation-of-indole.pdf.

- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.

- ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals.

- Wiley-VCH. (2007). Supporting Information.

- Supporting Information.

- Guidechem. This compound 959236-12-5 wiki.

- Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.

- Wikipedia. Indole.

- Vilsmeier-Haack Transformations under Non Classical Conditions. Avens Publishing Group. (2019).

- Synthesis and Chemistry of Indole.

- YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties.

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

- 19F NMR Reference Standards.

- ChemicalBook. This compound | 959236-12-5.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Supporting information - The Royal Society of Chemistry.

- Organic Syntheses Procedure.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.959236-12-5.

- UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.

- PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256.

- Chem-Impex. 4-Fluoro-1H-indole-3-carbaldehyde.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- University of Ottawa. 19Flourine NMR.

- Wikipedia. Vilsmeier–Haack reaction.

- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.

- NIST WebBook. 1H-Indole-3-carboxaldehyde.

- NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-.

- PubChemLite. 4-fluoro-1h-indole-3-carbaldehyde (C9H6FNO).

- The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. youtube.com [youtube.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 959236-12-5 [amp.chemicalbook.com]

- 9. colorado.edu [colorado.edu]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. youtube.com [youtube.com]

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2][3] Its inherent biological activity and structural versatility make it a "privileged scaffold" for therapeutic design. However, the relentless pursuit of enhanced efficacy, selectivity, and favorable pharmacokinetic profiles demands strategic molecular modifications. Among the most powerful strategies in the medicinal chemist's arsenal is the introduction of the trifluoromethyl (CF3) group. This guide, intended for researchers, scientists, and drug development professionals, delves into the profound impact of trifluoromethylation on the biological activities of indoles, exploring the underlying physicochemical principles, diverse therapeutic applications, and the experimental methodologies used to validate these potent molecules.

The Trifluoromethyl Group: A Catalyst for Enhanced Pharmacological Properties

The incorporation of a CF3 group onto the indole ring is not a trivial substitution; it is a deliberate tactic to fundamentally alter a molecule's behavior in a biological system.[1][4] The unique electronic properties of fluorine impart several desirable characteristics that can transform a promising lead compound into a viable drug candidate.

-

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the parent indole.[1][4] This property is critical for improving a drug's ability to cross cellular membranes, a prerequisite for reaching intracellular targets and enhancing bioavailability.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a metabolically labile C-H bond with a C-CF3 group, chemists can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][4] This leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups, such as the indole nitrogen.[1] This alteration can profoundly affect a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

-

Enhanced Binding Affinity: The CF3 group can improve binding to target receptors through various non-covalent interactions, including favorable dipole-dipole interactions and hydrophobic contacts.[5] Its ability to participate in orthogonal multipolar interactions with protein backbones can lock a ligand into a specific, high-affinity conformation.

The interplay of these factors is visually summarized in the workflow below.

Caption: Physicochemical impact of trifluoromethylation on the indole scaffold.

Synthesis of Trifluoromethylated Indoles: Enabling Biological Exploration

The biological evaluation of these compounds is predicated on robust and versatile synthetic methodologies. Modern organic chemistry provides several powerful routes to access trifluoromethylated indoles.

-

Domino Trifluoromethylation/Cyclization: A highly efficient one-pot method involves the reaction of easily accessible 2-alkynylanilines with a copper-trifluoromethyl reagent (e.g., fluoroform-derived CuCF3).[6] This domino strategy ensures precise placement of the CF3 group at the C2 position while simultaneously constructing the indole ring.[6]

-

Fischer Indole Synthesis: While classic, this method can be challenging due to the limited availability and harsh formation conditions of trifluoromethylated hydrazine precursors.[7] However, recent advances have described novel Curtius-type rearrangements to generate these key precursors under milder conditions, broadening the scope of this foundational reaction.[7]

-

Radical Trifluoromethylation: Visible-light-induced protocols and metal-free oxidative methods have emerged as green and efficient alternatives.[8][9] Using reagents like sodium triflinate (CF3SO2Na, Langlois' reagent), these methods facilitate the direct C-H trifluoromethylation of pre-formed indole rings, often with high regioselectivity for the C2 position.[9][10]

A Spectrum of Biological Activity

The enhanced properties conferred by the CF3 group have enabled the development of trifluoromethylated indoles with potent activity across multiple therapeutic areas.

Anticancer Activity

Trifluoromethylated indoles have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[2][11]

-

Mechanism of Action: These compounds can induce cancer cell death through multiple pathways. Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest, similar to the action of vinca alkaloids.[11] Others induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11] Certain trifluoromethylated compounds also function as specific kinase inhibitors, such as Sorafenib, which targets the B-Raf kinase involved in cell growth signaling.[12]

-

Structure-Activity Relationship (SAR): Studies have shown that the position of the CF3 group and the nature of other substituents on the indole ring are critical for activity. For example, a series of amide-tagged trifluoromethyl pyrimido-indoles demonstrated promising activity against lung, breast, prostate, and cervical cancer cell lines, with specific derivatives showing efficacy at micromolar concentrations.[13]

Table 1: Representative Anticancer Activity of Trifluoromethylated Indoles

| Compound Class | Cancer Cell Line | Activity Metric | Potency | Reference |

| Amide-tagged pyrimido-indoles | A549 (Lung), MCF7 (Breast) | IC50 | Micromolar (µM) | [13] |

| Indole-3-carbinol derivatives | H1299 (Lung) | IC50 | 449.5 µM | [11] |

| Flavopereirine (β-carboline) | HCT116 (Colorectal) | IC50 | 8.15 µM | [11] |

| Selinexor (TFM-phenyl) | Myeloid Leukemia | IC50 | < 0.5 µM | [14] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated indoles have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[15][16]

-

Mechanism of Action: Multi-halogenated indoles, including those with trifluoromethyl groups, can exert bactericidal effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] Their mechanisms include the induction of reactive oxygen species (ROS), inhibition of biofilm formation, and suppression of key virulence factors.[16] This multi-target approach may also help prevent the development of further resistance.[16]

-

SAR Insights: In a study comparing chalcones bearing trifluoromethyl and trifluoromethoxy groups, an indole ring attached to the olefinic carbon proved to be a key structural feature for potent antimicrobial activity.[15] Compounds with a trifluoromethoxy group were generally more effective than their trifluoromethyl counterparts, highlighting subtle but important SAR distinctions.[15]

Table 2: Representative Antimicrobial Activity of Trifluoromethylated Indoles

| Compound/Class | Pathogen | Activity Metric | Potency (µg/mL) | Reference |

| 6-bromo-4-iodoindole | S. aureus | MIC | 20-30 | [16] |

| 4-bromo-6-chloroindole | S. aureus | MIC | 20-30 | [16] |

| Indole-chalcone (A3) | C. albicans | MIC | < Standard Drug | [15] |

| Trifluoro-aniline (ITFMA) | V. parahaemolyticus | MIC | 50 | [17] |

| *Note: While not trifluoromethylated, these multi-halogenated indoles exemplify the antimicrobial potential of halogenation on this scaffold. |

Antiviral Activity (Anti-HIV)

A significant breakthrough for trifluoromethylated indoles has been in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[18]

-

Mechanism of Action: These compounds bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.

-

SAR and Drug Resistance Profile: A novel series of trifluoromethyl indoles demonstrated extremely promising activities against wild-type HIV-1, with IC50 values in the low nanomolar range, comparable to the FDA-approved drug Efavirenz.[18] Critically, these compounds also showed higher potency against the drug-resistant Y181C mutant strain than the first-generation NNRTI, Nevirapine, indicating an improved resistance profile.[18]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's present a formidable therapeutic challenge.[19][20] The ability of fluorine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS disorders.[5]

-

Mechanism of Action: The neuroprotective effects of indole derivatives are often multi-faceted. They can act as powerful antioxidants that scavenge free radicals, reduce neuroinflammation, and inhibit the aggregation of pathogenic proteins like amyloid-beta and alpha-synuclein.[19][21] The trifluoromethyl group can enhance these properties and improve the CNS penetration required for efficacy.[5]

Experimental Protocols: A Framework for Validation

The translation of chemical novelty into biological function requires rigorous, reproducible experimental validation. The following protocols represent self-validating systems for assessing the anticancer and antimicrobial activities of novel trifluoromethylated indoles.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test trifluoromethylated indole, dissolved in DMSO (10 mM stock)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microtiter plates, sterile

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be ≤0.5% to avoid solvent toxicity.

-

Controls:

-

Negative Control (Vehicle): Wells with cells treated with medium containing 0.5% DMSO.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank: Wells with medium only (no cells).

-

-

Incubation: Remove the old medium from the wells and add 100 µL of the respective compound dilutions and controls. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average OD of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration: (% Viability) = (OD_Treated / OD_Vehicle) * 100.

-

Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a test compound against bacterial or fungal strains.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Growth medium (e.g., Mueller-Hinton Broth, MHA)

-

Test trifluoromethylated indole, dissolved in DMSO (10 mg/mL stock)

-

96-well microtiter plates, sterile

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer (600 nm)

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension 1:150 to obtain a final inoculum concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only broth (no compound, no inoculum).

-

Positive Control: A dilution series of a known antibiotic (e.g., Gentamicin).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by reading the OD600 on a plate reader.

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group has proven to be a highly successful strategy for enhancing the biological activity of the indole scaffold. From potent anticancer and antimicrobial agents to next-generation antivirals and promising neuroprotective compounds, trifluoromethylated indoles represent a vibrant and fruitful area of research. Future efforts will likely focus on developing more regioselective and asymmetric synthetic methods to access novel isomers, exploring their potential in underexplored therapeutic areas, and leveraging computational tools to rationally design compounds with optimized potency and safety profiles. The trifluoromethyl advantage, when combined with the privileged indole core, will undoubtedly continue to yield novel chemical entities that address pressing unmet medical needs.

References

- Title: Synthesis and Derivatization of N-Trifluoromethylated Indoles Source: Angewandte Chemie International Edition URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Synthesis of 2-(Trifluoromethyl)

- Title: Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives Source: Asian Journal of Chemistry URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides Source: PMC - NIH URL

- Title: Plausible mechanism of trifluoromethylation indoles.

- Title: Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile Source: PubMed URL

- Title: Indoles and trifluorides with biological activities Source: ResearchGate URL

- Title: Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position Source: Royal Society of Chemistry URL

- Title: Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives Source: NIH URL

- Title: Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus Source: PMC - NIH URL

- Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications Source: Hilaris Publisher URL

- Title: Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases Source: Future Medicinal Chemistry URL

- Title: 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections Source: PMC - NIH URL

- Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: PMC URL

- Title: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species Source: MDPI URL

- Title: Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines Source: Hilaris Publisher URL

- Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL

- Title: Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms Source: PubMed URL

- Title: BRAF (gene)

- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL

- Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: PMC - PubMed Central URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 18. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Introduction

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous pharmaceuticals, while the trifluoromethyl (-CF₃) group is a critical bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for constructing more complex molecular architectures.[2]

Accurate structural confirmation and purity assessment are paramount in any research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous characterization. However, comprehensive, publicly available spectral data for this specific compound (CAS No. 959236-12-5) is not consolidated in a single source.

This technical guide provides an in-depth analysis of the expected spectral features of this compound. By combining foundational spectroscopic principles with comparative data from analogous structures, we will construct a reliable spectral profile. This predictive and comparative methodology mirrors the process a research scientist would undertake when characterizing a novel or sparsely documented compound, offering practical insights for professionals in the field.

Molecular Structure and Electronic Influences

To interpret spectroscopic data, one must first understand the molecule's structure and the interplay of its functional groups. The indole ring is an aromatic system, but the electron density is not uniform. The pyrrole ring is electron-rich, while the benzene ring is less so. This is modified by two powerful electron-withdrawing groups (EWGs):

-

Aldehyde (-CHO) at C3: Withdraws electron density through resonance and induction, significantly influencing the electronic environment of the pyrrole moiety.

-

Trifluoromethyl (-CF₃) at C4: A very strong inductive electron-withdrawing group due to the high electronegativity of fluorine atoms. It profoundly impacts the adjacent benzene ring protons.

These electronic effects are key to predicting the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Figure 1: Molecular Structure with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol Considerations

-

Instrumentation: Spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to solubilize a wide range of organic compounds and, crucially, to clearly resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents or be overly broad. Deuterated chloroform (CDCl₃) is another common alternative.

-

Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show six distinct signals in the aromatic/aldehyde region and one signal for the indole N-H. The strong electron-withdrawing effects of the -CHO and -CF₃ groups will shift protons H2, H5, and H7 significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| H1 (N-H) | 12.0 - 12.5 | br s | - | The N-H proton of indoles is acidic and appears as a broad singlet at very low field, similar to the parent indole-3-carbaldehyde.[3] |

| H10 (-CHO) | 10.0 - 10.2 | s | - | Aldehyde protons are highly deshielded and appear as sharp singlets. This value is consistent with other indole-3-carbaldehydes.[4] |

| H2 | 8.3 - 8.5 | s (or d) | J ≈ 1-3 Hz | This proton is adjacent to the electron-withdrawing aldehyde and the pyrrole nitrogen, causing a strong downfield shift. It may show a small coupling to the N-H proton. |

| H5 | 7.9 - 8.1 | d | J ≈ 7-8 Hz | Positioned ortho to the potent -CF₃ group, H5 is strongly deshielded and shifted significantly downfield. |

| H7 | 7.7 - 7.9 | d | J ≈ 8-9 Hz | H7 is deshielded by the aromatic ring current and the influence of the fused pyrrole ring. |

| H6 | 7.4 - 7.6 | t | J ≈ 8 Hz | H6 is expected to be a triplet due to coupling with both H5 and H7, appearing at a chemical shift typical for a benzene ring proton. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their electronic environment. The use of proton-decoupled mode simplifies the spectrum to a series of singlets, with the exception of carbons coupled to fluorine.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale & Comparative Insights |

| C10 (CHO) | 185 - 187 | s | The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic low-field position.[4] |

| C7a | 137 - 139 | s | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the adjacent nitrogen. |

| C2 | 135 - 138 | s | This carbon is deshielded by both the adjacent nitrogen and the aldehyde group. |

| C4 | 125 - 128 | q (¹JCF ≈ 270 Hz) | The carbon directly attached to the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. |

| C9 (CF₃) | 122 - 125 | q (²JCCF ≈ 30 Hz) | The carbon of the trifluoromethyl group itself will be a quartet due to coupling with the three fluorine atoms. |

| C5 | 124 - 126 | q (³JCCCF ≈ 3-5 Hz) | This carbon is ortho to the CF₃ group and will show a small quartet coupling. |

| C3a | 123 - 125 | s | The second quaternary carbon at the ring junction. |

| C6 | 121 - 123 | s | A standard aromatic methine carbon. |

| C7 | 118 - 120 | s | This carbon is ortho to the electron-donating nitrogen atom, which shields it relative to other carbons on the benzene ring. |

| C3 | 115 - 117 | s | The carbon bearing the aldehyde is shielded relative to C2. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Predicted Vibrational Frequencies

The IR spectrum will be dominated by strong absorptions from the N-H, C=O, and C-F bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3400 | N-H stretch | Medium, Broad | The broadness is due to hydrogen bonding. A characteristic feature of N-H in indoles. |

| ~3100 | Aromatic C-H stretch | Medium | Appears just above 3000 cm⁻¹. |

| 1650 - 1670 | C=O stretch (aldehyde) | Strong, Sharp | The conjugation with the indole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹). This is a key diagnostic peak. |

| 1580 - 1620 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected for the indole ring system. |

| 1300 - 1350 | C-N stretch | Medium | |

| 1100 - 1350 | C-F stretch | Strong | The trifluoromethyl group gives rise to several very strong and characteristic absorption bands in this region, often making it the most prominent feature of the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Methodology and Ionization

-

High-Resolution MS (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are used to determine the exact mass of the molecular ion, allowing for unambiguous molecular formula confirmation. For C₁₀H₆F₃NO, the calculated monoisotopic mass is 213.0378.

-

Electron Ionization (EI): This is a "hard" ionization technique that causes fragmentation, providing a distinct pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The primary peak in an EI spectrum will be the molecular ion at m/z = 213 .

-

[M+H]⁺ Ion: In ESI positive ion mode, the base peak will be the protonated molecule at m/z = 214 .

-

Key Fragments (EI): The fragmentation pattern is crucial for structural validation. The primary fragmentations are expected to be losses of small, stable molecules or radicals from the molecular ion.

Figure 2: Predicted EI-MS Fragmentation Pathway.

-

[M-H]⁺ (m/z 212): Loss of a hydrogen radical, a common initial fragmentation.

-

[M-CO]⁺˙ (m/z 185): Loss of a neutral carbon monoxide molecule from the aldehyde is a very characteristic fragmentation for aromatic aldehydes.

-

[M-HCO]⁺ (m/z 184): Loss of the entire formyl radical.

-

[M-CF₃]⁺ (m/z 144): Loss of the trifluoromethyl radical to give the indole-3-carbaldehyde cation.

Conclusion

This guide outlines a comprehensive spectroscopic profile for this compound based on established principles and comparative analysis. The predicted data presented in the tables and figures serve as a robust benchmark for researchers seeking to confirm the synthesis and purity of this valuable compound. The key identifying features are the highly deshielded aldehyde and N-H protons in ¹H NMR, the characteristic carbonyl and C-F quartets in ¹³C NMR, the strong C=O and C-F stretching bands in IR, and a molecular ion peak at m/z 213 with predictable fragmentation in MS. This analytical framework provides the confidence and technical grounding necessary for advancing research and development efforts that utilize this important chemical intermediate.

References

- Vertex AI Search. (2026). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Wang, Z., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its versatile biological activity has led to the development of therapeutics across a wide range of disease areas. In modern drug design, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] This makes trifluoromethylated indoles highly valuable building blocks for the synthesis of novel drug candidates.[2]

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of complex fluorinated indole derivatives. We will delve into its discovery and historical context, detail its synthesis and characterization, and explore its applications in the field of drug development, providing insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound, with the CAS Number 959236-12-5, is a light yellow to yellow solid.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H6F3NO | [5] |

| Molecular Weight | 213.16 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [4] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the indole ring protons and the aldehyde proton. The presence of the trifluoromethyl group will influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the aldehyde carbonyl carbon, and the trifluoromethyl carbon, which will exhibit a characteristic quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the aldehyde, and C-F stretching of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern typical for indole derivatives. |

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and the enduring importance of the Vilsmeier-Haack reaction in heterocyclic chemistry.

The Vilsmeier-Haack reaction, first reported in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Its application to the indole nucleus for the synthesis of indole-3-carbaldehydes is a well-established and widely used synthetic transformation.

The increasing interest in trifluoromethyl-substituted compounds in medicinal chemistry from the mid-20th century onwards spurred the development of synthetic routes to various trifluoromethylated building blocks. 4-(Trifluoromethyl)-1H-indole, the direct precursor to the title compound, became a commercially available starting material.[1] The synthesis of this compound is a logical and synthetically straightforward extension of established chemical principles, likely developed and utilized in industrial and academic research long before its specific properties were detailed in dedicated publications.

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole.[8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-understood mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, leading to the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring of 4-(trifluoromethyl)-1H-indole attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation of 4-(trifluoromethyl)-1H-indole.

Experimental Protocol

The following is a representative, self-validating experimental protocol for the synthesis of this compound, adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[9]

Materials:

-

4-(Trifluoromethyl)-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction with Indole: Dissolve 4-(trifluoromethyl)-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is alkaline. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-